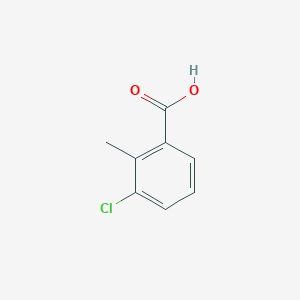

3-Chloro-2-methylbenzoic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407522. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Chlorobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGHMCLCSPQMOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225946 | |

| Record name | 3-Chloro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7499-08-3 | |

| Record name | 3-Chloro-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7499-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007499083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7499-08-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-methylbenzoic Acid (CAS: 7499-08-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-methylbenzoic acid (CAS: 7499-08-3), a key chemical intermediate. The document details its physicochemical properties, spectral data, synthesis protocols, applications, and safety information, presented in a structured format for ease of reference and comparison.

Physicochemical and Spectroscopic Properties

This compound, also known as 3-Chloro-o-toluic acid, is a white to off-white crystalline powder.[1] Its structural and chemical properties make it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7499-08-3 | [1][2][3] |

| Molecular Formula | C₈H₇ClO₂ | [1][3] |

| Molecular Weight | 170.59 g/mol | [1][3] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 3-Chloro-2-toluic acid, 3-Chloro-o-toluic acid | [1][3] |

| Appearance | White to off-white crystalline powder | [1][] |

| Melting Point | 161-168 °C[1], 163-166 °C[2][5] | [1][2][5] |

| Boiling Point | 163-166 °C | [2] |

| Density | 1.310 ± 0.06 g/cm³ | [] |

| Solubility | Soluble in Methanol | [] |

| Purity | ≥ 97% (GC), ≥ 98% (HPLC)[1][2] | [1][2] |

| Storage Conditions | Store at 0-8°C[1], Room Temperature[2][] | [1][2][] |

Table 2: Spectroscopic Data for this compound

| Technique | Details | Source(s) |

| ¹H NMR | Solvent: DMSO-d₆. Data available. | [6] |

| ¹³C NMR | Data available. | [3][7] |

| FT-IR | Instrument: Bruker Tensor 27 FT-IR. Technique: KBr or ATR-Neat. | [3] |

| Raman | Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer. | [3] |

| InChI | 1S/C8H7ClO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11) | [2] |

| SMILES | CC1=C(C=CC=C1Cl)C(=O)O | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. Below are methodologies cited for the synthesis of this compound and related compounds.

Synthesis of this compound from 2-Methylbenzoic Acid

A described synthesis method involves the reaction of 2-methylbenzoic acid with iodine monochloride.[5]

-

Materials: 2-methylbenzoic acid, 30% (w/w) sulfuric acid, iodine monochloride, acetic acid, water, aqueous sodium sulfite (B76179).[5]

-

Procedure:

-

Suspend 1.36 g (10 mmol) of 2-methylbenzoic acid in 25 mL of 30% (w/w) sulfuric acid in a 100 mL three-necked flask equipped with a reflux condenser.[5]

-

Dissolve 2.4 g (15 mmol) of iodine monochloride in 5 g of acetic acid.[5]

-

Slowly add the iodine monochloride solution dropwise to the reaction mixture over 40 minutes.[5]

-

Continue the reaction at 90°C for 5 hours.[5]

-

After completion, pour the reaction mixture into 90 mL of water.[5]

-

Collect the precipitate by filtration and wash it with aqueous sodium sulfite to yield the crystalline solid product.[5] Note: This specific protocol resulted in a mixture of products, including 9% this compound, alongside other chlorinated and iodinated derivatives, indicating the need for further purification steps to isolate the desired compound.[5]

-

General Workflow for Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis and purification of a chemical compound like this compound, based on common laboratory practices.

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in several fields of chemical and pharmaceutical research.[1]

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The presence of both a chlorine atom and a methyl group on the benzoic acid core enhances its reactivity and allows for the development of complex molecules with potential therapeutic effects.[1] For instance, benzoic acid derivatives are fundamental to many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[8]

-

Agrochemicals: The compound is used in the formulation of herbicides, pesticides, and fungicides, contributing to crop protection and improved agricultural yields.[1]

-

Polymer Chemistry: It is employed in the creation of specialty polymers, enhancing material properties like durability and chemical resistance.[1]

-

Analytical Chemistry: It can function as a reference standard in various analytical methods for the accurate identification and quantification of other chemical compounds.[1]

Conceptual Signaling Pathway: Inhibition of COX Enzymes by Benzoic Acid Derivatives

While specific signaling pathways for this compound are not detailed in the available literature, its structural similarity to compounds known to have biological activity allows for a conceptual illustration. For example, salicylic (B10762653) acid derivatives, a related class of benzoic acids, are well-known for their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[8] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

The following diagram illustrates this conceptual pathway.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[3]

Table 3: GHS Hazard and Precautionary Information

| Category | Code(s) | Description | Source(s) |

| Signal Word | Warning | [2][3] | |

| Hazard Statements | H315 | Causes skin irritation. | [2][3] |

| H319 | Causes serious eye irritation. | [2][3] | |

| H335 | May cause respiratory irritation. | [2][3] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2][3] |

| P264 | Wash skin thoroughly after handling. | [3][9] | |

| P271 | Use only outdoors or in a well-ventilated area. | [2][3] | |

| P280 | Wear protective gloves/eye protection/face protection. | [2][3][9] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [2][3][9] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [3] | |

| P501 | Dispose of contents/container in accordance with local regulations. | [3] |

Personal Protective Equipment (PPE) and Handling Recommendations:

-

Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation to control dust.[9][10]

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[11]

-

Respiratory Protection: Use a NIOSH-approved dust mask (e.g., N95) if dust is generated.[11]

-

General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[11]

Incompatible Materials: Avoid contact with strong oxidizing agents.[11][12]

Stability: The compound is stable under normal storage conditions.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 7499-08-3 [sigmaaldrich.com]

- 3. This compound | C8H7ClO2 | CID 82010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 7499-08-3 [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 3-Chloro-2-hydroxybenzoic acid | CAS#:1829-32-9 | Chemsrc [chemsrc.com]

- 11. fishersci.com [fishersci.com]

- 12. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide to the Structural Analysis and Characterization of 3-Chloro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis, characterization, and synthesis of 3-Chloro-2-methylbenzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.

Core Compound Identification and Properties

This compound is an aromatic carboxylic acid. Its structure, featuring a chlorine atom and a methyl group on the benzene (B151609) ring, enhances its reactivity, making it a valuable building block in organic synthesis.[1]

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Chloro-2-toluic acid, 3-CMBA | [2] |

| CAS Number | 7499-08-3 | [3] |

| Molecular Formula | C₈H₇ClO₂ | [2] |

| Molecular Weight | 170.59 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 163-166 °C | [3] |

| SMILES | Cc1c(Cl)cccc1C(O)=O | [3] |

| InChI | 1S/C8H7ClO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11) | [3] |

| InChIKey | HXGHMCLCSPQMOR-UHFFFAOYSA-N | [3] |

Spectroscopic and Chromatographic Characterization

The structural elucidation of this compound is accomplished through various spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Aromatic CH |

| ~7.5 | t | 1H | Aromatic CH |

| ~7.3 | d | 1H | Aromatic CH |

| ~2.5 | s | 3H | -CH ₃ |

| ~13.0 | br s | 1H | -COOH |

¹³C NMR (Carbon-13 NMR) Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~168 | C =O |

| ~138 | Aromatic C -Cl |

| ~135 | Aromatic C -CH₃ |

| ~132 | Aromatic C -H |

| ~131 | Aromatic C -COOH |

| ~127 | Aromatic C -H |

| ~126 | Aromatic C -H |

| ~16 | -C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1475 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch |

| ~800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at m/z 170, with a characteristic M+2 peak at m/z 172 due to the ³⁷Cl isotope, in an approximate 3:1 ratio.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the chlorination of 2-methylbenzoic acid.

Materials:

-

2-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

pH paper

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, suspend 2-methylbenzoic acid in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours until the solid has completely dissolved and gas evolution ceases.

-

Chlorination: After cooling, carefully remove the excess thionyl chloride under reduced pressure. Dissolve the resulting 2-methylbenzoyl chloride in carbon tetrachloride. Add N-Chlorosuccinimide and a catalytic amount of benzoyl peroxide.

-

Reaction: Reflux the mixture under inert atmosphere for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water, dilute sodium bicarbonate solution, and brine.

-

Hydrolysis: Remove the solvent under reduced pressure. Add a solution of aqueous sodium hydroxide to the residue and reflux for 2-3 hours to hydrolyze the acid chloride.

-

Acidification and Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid until a precipitate forms (pH ~2). Collect the crude this compound by vacuum filtration.

Purification by Recrystallization

The crude product can be purified by recrystallization.

Materials:

-

Crude this compound

-

Ethanol (B145695)/water mixture or Toluene

Equipment:

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Ice bath

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid. Reheat the solution until it is clear again. Allow the flask to cool slowly to room temperature.

-

Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven.

Visualization of Workflows and Relationships

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the key steps in the synthesis and purification of this compound.

References

Spectroscopic Profile of 3-Chloro-2-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Chloro-2-methylbenzoic acid, a compound of interest in pharmaceutical and agrochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this molecule.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 3-Chloro-2-toluic acid

-

Chemical Formula: C₈H₇ClO₂[1]

-

Molecular Weight: 170.59 g/mol [1]

-

Melting Point: 163-166 °C[2]

-

Appearance: White to off-white crystalline powder[1]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, the spectra are typically recorded in a deuterated solvent such as DMSO-d₆.[3][4]

Table 1: ¹H NMR Spectroscopic Data (Expected)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | singlet, broad | 1H | -COOH |

| 7.8 - 7.9 | doublet | 1H | Aromatic H (H-6) |

| 7.5 - 7.6 | doublet | 1H | Aromatic H (H-4) |

| 7.3 - 7.4 | triplet | 1H | Aromatic H (H-5) |

| 2.4 - 2.5 | singlet | 3H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Expected)

| Chemical Shift (δ) ppm | Assignment |

| ~167 | -COOH |

| ~138 | Aromatic C (C-2) |

| ~135 | Aromatic C (C-3) |

| ~132 | Aromatic C (C-1) |

| ~131 | Aromatic C (C-6) |

| ~129 | Aromatic C (C-4) |

| ~127 | Aromatic C (C-5) |

| ~16 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of solid this compound is often obtained using a potassium bromide (KBr) pellet.[5]

Table 3: IR Absorption Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1550-1600 | Medium | C=C stretch (Aromatic ring) |

| 1210-1320 | Medium | C-O stretch |

| 700-800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data (Expected)

| m/z Ratio | Relative Intensity (%) | Assignment |

| 170/172 | High (isotope pattern) | [M]⁺ (Molecular ion) |

| 153/155 | Moderate | [M-OH]⁺ |

| 125/127 | Moderate | [M-COOH]⁺ |

| 91 | High | Tropylium ion fragment |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 15 ppm.

-

Apply a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative signal intensity for all carbons.

-

Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition (EI Mode):

-

Bombard the vaporized sample with a beam of electrons (typically 70 eV).

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to deduce the structure of the molecule. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of this compound.

Caption: Workflow of spectroscopic analysis.

References

Physical and chemical properties of 3-Chloro-2-methylbenzoic acid

An In-depth Technical Guide to 3-Chloro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: this compound, also known as 3-chloro-2-toluic acid, is a substituted aromatic carboxylic acid. Its molecular structure, featuring a chlorine atom and a methyl group on the benzene (B151609) ring, makes it a versatile building block in organic synthesis.[1] This compound serves as a crucial intermediate in the manufacturing of various pharmaceuticals and agrochemicals, such as herbicides and fungicides.[1] Its unique substitution pattern influences its reactivity and makes it a valuable component for developing complex, biologically active molecules.[1]

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are fundamental for its application in chemical synthesis and for ensuring appropriate handling and storage conditions.

Table of Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Chloro-2-toluic acid, 2-Methyl-3-chlorobenzoic acid | [1][3] |

| CAS Number | 7499-08-3 | [1][2][3][4] |

| Molecular Formula | C₈H₇ClO₂ | [1][2][3][4] |

| Molecular Weight | 170.59 g/mol | [1][2][4] |

| Appearance | White to off-white or light yellow crystalline powder | [1][3] |

| Melting Point | 161-168 °C[1], 163-166 °C[5], 102 °C[3][6] | Note: Discrepancy exists across sources. |

| Boiling Point | 290.9 ± 20.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³[3], 1.310 ± 0.06 g/cm³ (Predicted)[5] | |

| pKa | 3.58 ± 0.10 (Predicted) | [5] |

| Solubility | Soluble in Methanol | [5] |

| LogP (XLogP3) | 2.4 | [2][3] |

| Flash Point | 129.7 ± 21.8 °C | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

-

¹³C NMR: The ¹³C Nuclear Magnetic Resonance spectrum provides information on the carbon framework of the molecule. Spectra are typically acquired in a solvent such as DMSO-d₆.[7]

-

Infrared (IR) Spectroscopy: IR spectra reveal the functional groups present. Key absorptions for this molecule would include those for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Cl stretching. Both ATR-IR and KBr pellet techniques have been used to obtain spectra.[2]

-

Raman Spectroscopy: FT-Raman spectroscopy offers complementary vibrational information to IR.[2]

Chemical Reactivity and Synthesis

Reactivity Profile

This compound exhibits reactivity characteristic of aromatic carboxylic acids.

-

Acid-Base Reactions: The carboxylic acid group can be deprotonated by bases to form a carboxylate salt.

-

Esterification: It can undergo esterification with alcohols under acidic conditions.

-

Reactions of the Aromatic Ring: The chlorine and methyl groups, along with the carboxylic acid group, direct the position of further electrophilic aromatic substitution reactions.

-

Stability: The compound is stable under normal storage conditions.[8]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[8]

-

Hazardous Decomposition: When heated to decomposition, it may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[8]

The structure of this compound is a key building block for more complex molecules.

Caption: Role as a chemical intermediate.

Synthesis Protocols

Multiple synthetic routes to this compound exist. A common approach involves the oxidation of the corresponding substituted xylene.

Example Synthesis: Oxidation of 3-Chloro-o-xylene One potential route involves the oxidation of 3-chloro-o-xylene. While specific, detailed industrial protocols are proprietary, a general laboratory-scale oxidation of a methyl group on a benzene ring can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

General Experimental Protocol (Hypothetical Oxidation):

-

Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. 3-Chloro-o-xylene is added to the flask, typically in an aqueous solution or a suitable solvent.

-

Oxidant Addition: An aqueous solution of a strong oxidizing agent (e.g., KMnO₄) is added portion-wise to the reaction mixture. The addition is often done at an elevated temperature to facilitate the reaction.

-

Reflux: The mixture is heated to reflux and stirred vigorously for several hours until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Workup: After cooling, the reaction mixture is worked up. If KMnO₄ is used, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified (e.g., with HCl) to precipitate the carboxylic acid product.

-

Purification: The crude this compound is collected by filtration, washed with cold water, and then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Synthesis and purification workflow.

Experimental Methodologies

The characterization of this compound relies on standard analytical techniques to determine its physical properties and confirm its identity and purity.

Purity Determination

-

High-Performance Liquid Chromatography (HPLC): Purity is often reported as ≥98% as determined by HPLC.[1]

-

Protocol: A sample is dissolved in a suitable mobile phase and injected into an HPLC system. The compound travels through a column (e.g., C18) and is detected as it elutes. The purity is calculated by comparing the area of the main peak to the total area of all peaks detected at a specific wavelength.

-

Melting Point Determination

-

Protocol: A small amount of the crystalline powder is packed into a capillary tube. The tube is placed in a melting point apparatus and heated slowly. The temperature range from which the substance first begins to melt until it becomes completely liquid is recorded as the melting point.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR):

-

Protocol: A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) and placed in an NMR tube.[7] The tube is inserted into the NMR spectrometer. For ¹³C NMR, the spectrum is acquired over a period of time to obtain sufficient signal-to-noise, revealing the chemical shifts of each unique carbon atom.

-

-

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy: [2]

-

Protocol: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond). Pressure is applied to ensure good contact. The IR beam is passed through the crystal, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded. This method requires minimal sample preparation.

-

Caption: Standard analytical workflow.

Safety and Handling

This compound is classified as an irritant. Proper personal protective equipment (PPE) should be used when handling this chemical.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

-

Storage: Store in a dry, cool, and well-ventilated place at 0-8°C.[1] Keep the container tightly closed.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H7ClO2 | CID 82010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | 7499-08-3 [chemicalbook.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. fishersci.com [fishersci.com]

Synthesis and discovery of 3-Chloro-2-methylbenzoic acid

An In-depth Technical Guide on the Synthesis and Discovery of 3-Chloro-2-methylbenzoic acid

Introduction

This compound, also known as 3-chloro-2-toluic acid, is an aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a variety of fine chemicals.[1] Its molecular structure, featuring a chlorine atom and a methyl group on the benzene (B151609) ring, makes it a versatile building block in the development of pharmaceuticals and agrochemicals.[1] In the pharmaceutical industry, it is utilized in the synthesis of biologically active compounds, contributing to advancements in medicinal chemistry.[1] For agricultural applications, it is a precursor in the formulation of herbicides and fungicides.[1] This guide provides a detailed overview of the synthesis methods, experimental protocols, and key data associated with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 7499-08-3 | [1] |

| Molecular Formula | C8H7ClO2 | [1] |

| Molecular Weight | 170.59 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 161-168 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis Methodologies

Several synthetic routes for the preparation of this compound have been reported. These methods vary in terms of starting materials, reaction efficiency, and environmental impact.

Method 1: One-Step Synthesis from Benzoyl Chloride and Paraformaldehyde

A patented method describes a one-step synthesis of 3-chloromethyl benzoic acid from benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst.[2] This method is noted for its simplicity, high safety, and high yield.[2] The reaction avoids the use of hazardous reagents like chlorine gas.[2]

Experimental Protocol:

-

In a reaction vessel, combine benzoyl chloride, paraformaldehyde, and a Lewis acid catalyst (such as zinc chloride or ferric chloride) in a suitable solvent.[2]

-

The recommended molar ratio of Lewis acid catalyst to benzoyl chloride to paraformaldehyde is 0.05-0.5 : 1 : 1-1.5, with a preferred ratio of 0.2 : 1 : 1.3.[2]

-

The weight of the solvent should be 5 to 10 times the weight of the benzoyl chloride.[2]

-

Maintain the reaction temperature between 20-70 °C.[2]

-

The reaction is conducted for a duration of 5 to 20 hours under a pressure of 0.1 to 0.5 MPa.[2]

-

Upon completion, the product, 3-chloromethyl benzoic acid, is isolated and purified.

Quantitative Data for Method 1:

| Parameter | Value |

| Starting Materials | Benzoyl chloride, Paraformaldehyde |

| Catalyst | Lewis Acid (e.g., ZnCl₂, FeCl₃) |

| Molar Ratio (Cat:Benzoyl Chloride:Paraformaldehyde) | 0.2 : 1 : 1.3 (preferred) |

| Reaction Temperature | 20 - 70 °C |

| Reaction Time | 5 - 20 hours |

| Reaction Pressure | 0.1 - 0.5 MPa |

Method 2: Halogenation of 2-Methylbenzoic Acid

Another reported synthesis involves the direct halogenation of 2-methylbenzoic acid. However, this method can result in a mixture of products, leading to a lower yield of the desired isomer.

Experimental Protocol:

-

Suspend 1.36 g (10 mmol) of 2-methylbenzoic acid in 25 mL of 30% (w/w) sulfuric acid in a 100 mL three-necked flask.[3]

-

Dissolve 2.4 g (15 mmol) of iodine monochloride in 5 g of acetic acid.[3]

-

Slowly add the iodine monochloride solution dropwise to the reaction mixture over 40 minutes.[3]

-

Heat the reaction at 90°C for 5 hours.[3]

-

After the reaction is complete, pour the mixture into 90 mL of water.[3]

-

Collect the precipitate by filtration and wash with aqueous sodium sulfite (B76179) to yield the crude product.[3]

Product Distribution for Method 2:

| Product | Percentage in Mixture |

| This compound | 9% |

| 2-Methylbenzoic acid (unreacted) | 33% |

| 5-Chloro-2-methylbenzoic acid | 13% |

| 5-Iodo-2-methylbenzoic acid | 38% |

| 3-Iodo-2-methylbenzoic acid | 5% |

| Other impurities | 2% |

Method 3: Grignard Reaction followed by Carboxylation

The carboxylation of a Grignard reagent is a classic and effective method for preparing carboxylic acids.[4] This approach involves the reaction of an organomagnesium halide with carbon dioxide, followed by acidic workup.[4] For the synthesis of this compound, the corresponding Grignard reagent, (3-chloro-2-methylphenyl)magnesium halide, would be required.

Proposed Experimental Protocol:

-

Formation of the Grignard Reagent: React 1-bromo-3-chloro-2-methylbenzene with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form (3-chloro-2-methylphenyl)magnesium bromide.[5][6]

-

Carboxylation: Bubble a stream of dry carbon dioxide gas through the Grignard reagent solution or pour the Grignard solution over crushed dry ice.[4][7] This forms a magnesium carboxylate salt.[4]

-

Hydrolysis: Acidify the reaction mixture with a strong aqueous acid, such as hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the this compound.[5][7]

-

Purification: The crude product can be purified by extraction and recrystallization.[5]

Method 4: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for introducing a variety of substituents, including chlorine, onto an aromatic ring via a diazonium salt intermediate.[8][9] This reaction typically starts from a primary aromatic amine.

Proposed Experimental Protocol:

-

Diazotization: Treat 2-amino-6-chlorotoluene with a cold solution of sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) to form the corresponding diazonium salt.[10] The temperature is typically maintained between 0-5 °C.[10]

-

Sandmeyer Reaction: Add a solution of copper(I) chloride (CuCl) to the diazonium salt solution.[8] This catalyzes the replacement of the diazonium group with a chlorine atom, with the evolution of nitrogen gas.[8][10]

-

Hydrolysis of intermediate: The resulting product from this specific starting material would be 2,6-dichlorotoluene. To obtain the desired benzoic acid, a subsequent oxidation of the methyl group would be necessary (as described in Method 5). An alternative Sandmeyer starting material would be 3-amino-2-methylbenzoic acid, which upon diazotization and reaction with CuCl would yield the final product.

Method 5: Oxidation of a Substituted Toluene

The oxidation of an alkyl group on a benzene ring is a common method to produce a benzoic acid derivative.[4][11]

Proposed Experimental Protocol:

-

Oxidation: React 3-chloro-2-methyltoluene with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromic acid.[4] The reaction is typically heated to drive it to completion.

-

Workup: After the oxidation is complete, the reaction mixture is worked up, often involving acidification to precipitate the carboxylic acid product.

-

Purification: The crude this compound is then purified, typically by recrystallization.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthesis methodologies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]

- 3. This compound | 7499-08-3 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mason.gmu.edu [mason.gmu.edu]

- 6. scribd.com [scribd.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. US7488843B1 - Oxidation process for aromatic compound - Google Patents [patents.google.com]

Technical Guide: Safety and Handling of 3-Chloro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Chloro-2-methylbenzoic acid (CAS No. 7499-08-3), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[1][3] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |

Signal Word: Warning[3]

Hazard Pictogram:

-

GHS07 (Exclamation Mark)

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₈H₇ClO₂[1] |

| Molecular Weight | 170.59 g/mol [1] |

| Appearance | White to off-white crystalline powder.[4] |

| Melting Point | 163-166 °C |

| Flash Point | Not applicable. |

| Storage Class | 11 - Combustible Solids |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

Engineering Controls:

-

Use in a well-ventilated area, preferably with a local exhaust ventilation system or in a fume hood.[3]

-

Ensure eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber) and a lab coat.[6] |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 dust mask or higher is recommended. |

Handling and Storage

Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust.[7]

-

Wash hands thoroughly after handling.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.[8][9]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Keep separated from incompatible materials.[8]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][5][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][5][8] Seek medical attention if skin irritation occurs.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][8] Remove contact lenses if present and easy to do.[3] Continue rinsing. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3][5] Never give anything by mouth to an unconscious person. Seek medical attention.[10] |

Below is a workflow for first aid response:

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[3][8]

-

Specific Hazards: May produce poisonous gases in a fire, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation.[5] Wear appropriate personal protective equipment.[3] Avoid dust formation.[8]

-

Environmental Precautions: Prevent product from entering drains or waterways.[3]

-

Containment and Cleanup: Sweep up the spilled material and place it into a suitable, closed container for disposal.[5][9] Avoid creating dust. Use non-sparking tools.

The logical flow for managing a spill is outlined below:

Toxicity and Ecological Information

Disposal Considerations

Dispose of this chemical and its container in accordance with local, state, and federal regulations.[3] Waste should be handled by a licensed waste disposal company. Do not allow the chemical to enter drains or the environment.[9]

Experimental Protocols: Best Practices

While specific experimental protocols for this compound are not available, the following represents best practices for handling and use in a laboratory setting.

Protocol: Weighing and Preparing Solutions

-

Preparation:

-

Ensure the work area (e.g., fume hood, ventilated balance enclosure) is clean and free of clutter.

-

Don the appropriate PPE: lab coat, safety goggles, and chemical-resistant gloves.

-

If there is a risk of significant dust generation, use an N95 respirator.

-

-

Weighing:

-

Perform all weighing operations within a ventilated enclosure to minimize dust inhalation.

-

Use a tared, appropriate-sized container to weigh the desired amount of this compound.

-

Handle the solid with a spatula; avoid scooping actions that could generate dust.

-

Close the primary container immediately after weighing.

-

-

Solution Preparation:

-

Add the weighed solid to the chosen solvent in a flask or beaker within the fume hood.

-

Add the solvent slowly to avoid splashing.

-

If necessary, use a magnetic stirrer or gentle agitation to dissolve the solid.

-

Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.

-

-

Cleanup:

-

Carefully clean the spatula and any other contaminated equipment.

-

Wipe down the work surface with an appropriate solvent and then with soap and water.

-

Dispose of any contaminated wipes or weighing paper in the designated solid waste container.

-

Remove PPE and wash hands thoroughly.

-

References

- 1. This compound | C8H7ClO2 | CID 82010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemical-label.com [chemical-label.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. nj.gov [nj.gov]

- 7. fishersci.com [fishersci.com]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

An In-depth Technical Guide to the Solubility of 3-Chloro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloro-2-methylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to a lack of publicly available quantitative solubility data, this document focuses on the theoretical principles governing the solubility of this compound and outlines detailed experimental protocols for its determination. The guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by providing the necessary methodologies to generate precise and reliable solubility data.

Introduction

This compound (C₈H₇ClO₂) is an aromatic carboxylic acid whose physical and chemical properties, particularly its solubility, are of critical importance for its application in organic synthesis and pharmaceutical development.[1] Understanding the solubility of this compound in various solvents is essential for optimizing reaction conditions, purification processes such as recrystallization, and for the formulation of active pharmaceutical ingredients (APIs). This guide details the established methodologies for accurately determining the solubility of this compound and provides a framework for the presentation of such data.

Chemical Structure and Properties:

-

IUPAC Name: this compound[2]

-

CAS Number: 7499-08-3[1]

-

Appearance: White to off-white crystalline powder[1]

-

Melting Point: 161-168 °C[1]

Theoretical Considerations for Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The presence of a polar carboxylic acid group (-COOH) allows for hydrogen bonding with polar solvents, while the chlorinated and methylated benzene (B151609) ring contributes to its nonpolar character.

-

In Polar Solvents (e.g., Water, Alcohols): The carboxylic acid group can act as both a hydrogen bond donor and acceptor, facilitating solubility. However, the hydrophobic nature of the substituted benzene ring can limit aqueous solubility.

-

In Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar aromatic ring enhances solubility in these solvents through van der Waals interactions.

-

Effect of Temperature: Generally, the solubility of solid organic compounds, including this compound, increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

-

Effect of pH: In aqueous solutions, the solubility of this compound is highly dependent on pH. As a carboxylic acid, it will be more soluble in basic solutions due to the formation of the more polar carboxylate salt.

Quantitative Solubility Data

Table 1: Illustrative Solubility of this compound in Various Solvents at 25 °C (Hypothetical Data)

| Solvent | Molar Solubility (mol/L) | Solubility ( g/100 mL) |

| Water | Data not available | Data not available |

| Methanol | Data not available | Data not available |

| Ethanol | Data not available | Data not available |

| Acetone | Data not available | Data not available |

| Ethyl Acetate | Data not available | Data not available |

| Toluene | Data not available | Data not available |

| Hexane | Data not available | Data not available |

Table 2: Illustrative Temperature Dependence of Solubility of this compound in Ethanol (Hypothetical Data)

| Temperature (°C) | Molar Solubility (mol/L) | Solubility ( g/100 mL) |

| 10 | Data not available | Data not available |

| 20 | Data not available | Data not available |

| 30 | Data not available | Data not available |

| 40 | Data not available | Data not available |

| 50 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for research and development. The following are detailed methodologies that can be employed to measure the solubility of this compound. A general workflow for these experimental procedures is depicted in the diagram below.

References

Thermochemical Profile of 3-Chloro-2-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the available thermochemical data for 3-Chloro-2-methylbenzoic acid. Due to a lack of extensive experimental thermochemical data in the public domain for this specific compound, this document presents high-quality computed data and outlines the established experimental protocols for determining such properties in related aromatic carboxylic acids. Additionally, a key metabolic pathway involving the biodegradation of this compound is detailed and visualized.

Physicochemical and Computed Thermochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | --INVALID-LINK-- |

| Molecular Weight | 170.59 g/mol | --INVALID-LINK-- |

| CAS Number | 7499-08-3 | --INVALID-LINK-- |

| Melting Point | 163-166 °C | --INVALID-LINK-- |

| Computed Molar Refractivity | 42.6 ± 0.3 m³/mol | --INVALID-LINK-- |

| Computed Polarizability | 16.5 ± 0.5 ų | --INVALID-LINK-- |

Experimental Protocols for Thermochemical Analysis

The determination of thermochemical data for aromatic carboxylic acids like this compound typically involves well-established calorimetric techniques. The following sections detail the methodologies for two primary experimental approaches.

Combustion Calorimetry for Enthalpy of Formation

Static bomb combustion calorimetry is the standard method for determining the enthalpy of combustion, from which the standard enthalpy of formation can be derived. Benzoic acid is a common calibrant for this procedure.[1][2][3][4][5]

Experimental Workflow:

References

- 1. ddscalorimeters.com [ddscalorimeters.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Studies in Bomb Calorimetry. A New Determination of the Energy of Combustion of Benzoic Acid in Terms of Electrical Units - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Crystal Structure of 3-Chloro-2-methylbenzoic Acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available information regarding the crystal structure of 3-Chloro-2-methylbenzoic acid. Despite a comprehensive search of public databases and scientific literature, a definitive single-crystal X-ray diffraction study detailing the precise crystal structure of this compound has not been identified. The compound is, however, utilized in various chemical syntheses.[1][2]

This document, therefore, provides a summary of the known properties of this compound, details on its synthesis, and an analysis of the crystal structures of closely related compounds to offer insights into its potential solid-state arrangement.

Physicochemical Properties

This compound, also known as 3-chloro-o-toluic acid, is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₂ | [1][3] |

| Molecular Weight | 170.59 g/mol | [3][4] |

| CAS Number | 7499-08-3 | [3][4] |

| Melting Point | 161-168 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [5] |

| Purity | ≥ 98% (HPLC) | [1] |

Synthesis of this compound

Several synthetic routes for this compound have been reported. One common method involves the oxidation of 3-chloro-o-xylene.

Experimental Protocol: Oxidation of 3-chloro-o-xylene

A detailed experimental protocol for the synthesis of this compound is as follows:

-

Reaction Setup : To a 500 ml autoclave, add 280 g of 3-chloro-o-xylene (2 mol), 28 g of acetic acid, and 0.28 g of a cobalt-manganese bromide composite catalyst.[6] The catalyst consists of 0.136 g of cobalt acetate (B1210297) tetrahydrate, 0.105 g of manganese acetate tetrahydrate, and 0.039 g of potassium bromide.[6]

-

Reaction Conditions : Stir the mixture and heat to 100-105 °C.[6]

-

Oxygenation : Slowly introduce oxygen into the autoclave to maintain a pressure of 0.1 MPa.[6] The oxygen is introduced intermittently over approximately 1 hour while maintaining the internal temperature at 100-105 °C.[6]

-

Work-up : Upon completion of the reaction, the resulting product is this compound.[6]

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. (Department of Pharmacy)|KINDAI University Researchers Directory [research.kindai.ac.jp]

- 4. US7323485B2 - 4-(substituted cycloalkylmethyl) imidazole-2-thiones, 4-(substituted cycloalkenylmethyl) imidazole-2-thiones, 4-(substituted cycloalkylmethyl) imidazol-2-ones and 4-(substituted cycloalkenylmethyl) imidazol-2-ones and related compounds - Google Patents [patents.google.com]

- 5. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

Acidity and pKa of 3-Chloro-2-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa of 3-chloro-2-methylbenzoic acid, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding the acidic properties of this molecule is paramount for predicting its behavior in physiological environments, optimizing reaction conditions, and ensuring the efficacy and safety of final products. This document outlines the experimentally determined pKa value, details the methodologies for its measurement, and explores the electronic and steric effects that govern its acidity.

Quantitative Data Summary

The acidity of a compound is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The experimental pKa of this compound, along with related reference compounds, is presented in Table 1.

| Compound | CAS Number | pKa |

| This compound | 7499-08-3 | 3.33 |

| Benzoic acid | 65-85-0 | 4.20 |

| 2-Methylbenzoic acid (o-Toluic acid) | 118-90-1 | 3.91 |

| 3-Chlorobenzoic acid (m-Chlorobenzoic acid) | 535-80-8 | 3.82 |

Data sourced from the IUPAC Dissociation Constants Dataset.

Factors Influencing the Acidity of this compound

The acidity of this compound is a result of the interplay between the electronic effects of its substituents—the chloro and methyl groups—and their positions on the benzene (B151609) ring relative to the carboxylic acid group.

-

Inductive Effect of the Chloro Group: The chlorine atom is an electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carboxylate group, stabilizing the conjugate base (the carboxylate anion) formed upon deprotonation. This stabilization of the anion shifts the equilibrium towards dissociation, making the acid stronger (lower pKa) compared to unsubstituted benzoic acid.

-

Effect of the Methyl Group: The methyl group is an electron-donating group through a positive inductive effect (+I). This effect pushes electron density towards the carboxylate group, which would typically destabilize the conjugate base and decrease acidity.

-

The Ortho Effect: In this compound, the methyl group is in the ortho position relative to the carboxylic acid. Generally, ortho-substituted benzoic acids are stronger acids than their meta or para isomers, regardless of the electronic nature of the substituent. This phenomenon, known as the "ortho effect," is attributed to a combination of steric and electronic factors. The steric hindrance from the ortho substituent forces the carboxylic acid group out of the plane of the benzene ring. This disruption of coplanarity reduces the resonance stabilization of the undissociated acid, making it more favorable to deprotonate. In the case of this compound, this steric effect from the methyl group likely plays a significant role in enhancing its acidity, counteracting the electron-donating nature of the methyl group.

The net result of the strong electron-withdrawing inductive effect of the chlorine atom and the steric influence of the ortho-methyl group is a significant increase in the acidity of this compound (pKa = 3.33) compared to benzoic acid (pKa = 4.20).

Experimental Protocols for pKa Determination

The pKa value of an ionizable compound can be determined through various experimental techniques. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.

Potentiometric Titration

This method involves the gradual addition of a titrant (a strong base, such as sodium hydroxide) to a solution of the acidic analyte, while monitoring the pH of the solution with a calibrated pH electrode. The pKa is determined from the resulting titration curve.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a water-methanol or water-ethanol mixture to ensure solubility) to a known concentration (e.g., 0.01 M).

-

Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain a constant ionic strength throughout the titration.

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions (pH 4.00, 7.00, and 10.00).

-

Place a known volume of the this compound solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized strong base titrant in small, precise increments using a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the average volume of titrant added. The peak of this plot corresponds to the equivalence point.

-

UV-Vis Spectrophotometry

This method is based on the principle that the acidic form (HA) and the basic form (A⁻) of a compound have different ultraviolet-visible absorption spectra. By measuring the absorbance of the solution at various pH values, the ratio of the two forms can be determined, and from this, the pKa can be calculated.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

-

-

Spectral Measurements:

-

For each buffer solution, add a small, constant amount of the stock solution of this compound.

-

Record the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for each buffered solution.

-

Determine the wavelength of maximum absorbance (λmax) for both the fully protonated (in a highly acidic solution) and fully deprotonated (in a highly basic solution) forms of the acid.

-

-

Data Analysis:

-

Select a wavelength where the difference in absorbance between the acidic and basic forms is significant.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation for each pH value and then averaged: pKa = pH + log[(A - AA-) / (AHA - A)] where A is the absorbance at a given pH, AA- is the absorbance of the fully deprotonated form, and AHA is the absorbance of the fully protonated form.

-

Conclusion

The acidity of this compound, quantified by its pKa of 3.33, is significantly influenced by the electron-withdrawing inductive effect of the chlorine atom and the steric "ortho effect" of the methyl group. These structural features enhance its acidity compared to benzoic acid. The pKa of this compound can be reliably determined using standard laboratory techniques such as potentiometric titration and UV-Vis spectrophotometry. A thorough understanding of its acidic properties is essential for professionals in research and drug development for applications ranging from chemical synthesis to formulation and bioavailability studies.

Methodological & Application

Application Notes: Synthesis of Piperidyl-Oxadiazole Derivatives as 11β-HSD1 Inhibitors using 3-Chloro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of piperidyl-oxadiazole derivatives, a class of potent 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitors, utilizing 3-Chloro-2-methylbenzoic acid as a key starting material. Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic syndrome, type 2 diabetes, and obesity.

Introduction

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a microsomal enzyme that plays a crucial role in regulating intracellular glucocorticoid levels.[1][2][3] It primarily catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, thereby amplifying glucocorticoid receptor activation in key metabolic tissues such as the liver, adipose tissue, and the central nervous system.[1][2] Dysregulation of 11β-HSD1 activity is implicated in the pathogenesis of various metabolic disorders. Consequently, the development of potent and selective 11β-HSD1 inhibitors is a significant focus of pharmaceutical research.[4][5] This document outlines the synthesis of piperidyl-oxadiazole derivatives, which have demonstrated significant 11β-HSD1 inhibitory activity, starting from this compound.

Synthesis Pathway Overview

The synthesis of the target piperidyl-oxadiazole compounds from this compound involves a multi-step process. The general workflow is depicted below.

Caption: General synthesis workflow for piperidyl-oxadiazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-2-methylbenzoyl chloride

Objective: To convert this compound to its corresponding acid chloride.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dry dichloromethane (B109758) (DCM)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

To a solution of this compound (1.0 eq) in dry dichloromethane, add thionyl chloride (2.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-Chloro-2-methylbenzoyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of N'-Hydroxy-3-chloro-2-methylbenzimidamide

Objective: To synthesize the key amidoxime (B1450833) intermediate.

Materials:

-

3-Chloro-2-methylbenzoyl chloride

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (2.0 eq) in a mixture of ethanol and water.

-

Cool the solution to 0 °C and add a solution of 3-Chloro-2-methylbenzoyl chloride (1.0 eq) in a suitable organic solvent (e.g., THF) dropwise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield N'-Hydroxy-3-chloro-2-methylbenzimidamide.

Protocol 3: Synthesis of 3-(3-Chloro-2-methylphenyl)-5-(piperidin-1-yl)-1,2,4-oxadiazole

Objective: To form the final 1,2,4-oxadiazole (B8745197) ring structure.

Materials:

-

N'-Hydroxy-3-chloro-2-methylbenzimidamide

-

Piperidine-1-carboxamidine

-

Coupling agent (e.g., HATU, HOBt/EDCI)

-

Base (e.g., DIPEA)

-

Dry dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a solution of N'-Hydroxy-3-chloro-2-methylbenzimidamide (1.0 eq) and piperidine-1-carboxamidine (1.1 eq) in dry DMF, add the coupling agent (1.2 eq) and base (2.0 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final compound.

Quantitative Data

The following table summarizes typical reaction outcomes for the synthesis of a representative piperidyl-oxadiazole derivative.

| Step | Reactant | Product | Yield (%) | Melting Point (°C) |

| 1. Acid Chloride Formation | This compound | 3-Chloro-2-methylbenzoyl chloride | >95 | - |

| 2. Amidoxime Synthesis | 3-Chloro-2-methylbenzoyl chloride | N'-Hydroxy-3-chloro-2-methylbenzimidamide | 80-90 | 145-147 |

| 3. Oxadiazole Formation | N'-Hydroxy-3-chloro-2-methylbenzimidamide | 3-(3-Chloro-2-methylphenyl)-5-(piperidin-1-yl)-1,2,4-oxadiazole | 60-75 | 110-112 |

Signaling Pathway of 11β-HSD1 Inhibition

11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol within cells. This local activation of cortisol leads to the stimulation of the glucocorticoid receptor (GR). The activated GR then translocates to the nucleus, where it modulates the transcription of various genes involved in metabolism, inflammation, and stress response. Inhibitors of 11β-HSD1 block this conversion, thereby reducing intracellular cortisol levels and dampening the downstream effects of GR activation. This mechanism is particularly relevant in metabolic tissues where 11β-HSD1 is highly expressed. In adipocytes, for example, glucocorticoid-induced insulin (B600854) resistance is dependent on 11β-HSD1 and involves the activation of JNK signaling.[6]

Caption: Mechanism of action of 11β-HSD1 inhibitors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-Chloro-2-methylbenzoic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylbenzoic acid is a valuable and versatile building block in the field of organic synthesis. Its unique substitution pattern, featuring a chlorine atom and a methyl group on the benzene (B151609) ring, imparts specific reactivity and steric properties that make it an ideal starting material for the synthesis of a wide range of complex molecules.[1] This aromatic carboxylic acid is particularly significant in the development of pharmaceuticals and agrochemicals.[1] The presence of the chloro and methyl groups can influence the molecule's conformational preferences and electronic properties, which in turn can be exploited to achieve desired biological activity and selectivity in the final products. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds.

Application in Pharmaceutical Synthesis: Kinase Inhibitors

Substituted benzoic acids are crucial components in the development of various therapeutic agents. This compound and its derivatives are particularly important in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways often dysregulated in cancer.

Synthesis of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[2] Their overexpression is linked to oncogenic transformation, making them a key target for cancer therapy.[3] Derivatives of this compound have been utilized in the synthesis of potent Aurora kinase inhibitors. A key synthetic step often involves the amide coupling of a substituted benzoic acid with a complex amine-containing scaffold.

The following table summarizes the biological activity of a pyrimidine-based Aurora kinase inhibitor synthesized using a derivative of this compound.

| Compound | Target Kinase | IC50 (nM) |

| Compound 13 | Aurora A | 15 |

Data is illustrative and based on reported activities of similar compounds.

This protocol describes the amide coupling reaction between 4-chloro-2-methylbenzoic acid (a closely related derivative) and a deprotected amine salt to form a key intermediate in the synthesis of an Aurora kinase inhibitor.

Reaction Scheme:

Caption: Aurora A Kinase signaling pathway in mitotic entry.

Building Block for MEK Inhibitors (e.g., Trametinib)